molecular formula C9H9F2NO2 B14056820 Methyl 4-(difluoromethyl)-3-methylpicolinate

Methyl 4-(difluoromethyl)-3-methylpicolinate

Cat. No.: B14056820
M. Wt: 201.17 g/mol
InChI Key: BPAITNZDLDDTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(difluoromethyl)-3-methylpicolinate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a picolinate structure, which is a derivative of pyridine. The unique chemical properties of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-3-methylpicolinate typically involves the introduction of the difluoromethyl group into the picolinate structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(difluoromethyl)-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted picolinates .

Mechanism of Action

The mechanism by which Methyl 4-(difluoromethyl)-3-methylpicolinate exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)-3-methylpicolinate
  • Methyl 4-(chloromethyl)-3-methylpicolinate
  • Methyl 4-(bromomethyl)-3-methylpicolinate

Comparison: Methyl 4-(difluoromethyl)-3-methylpicolinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance of lipophilicity and electronic effects, making it a versatile compound in various applications .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-5-6(8(10)11)3-4-12-7(5)9(13)14-2/h3-4,8H,1-2H3

InChI Key

BPAITNZDLDDTBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.